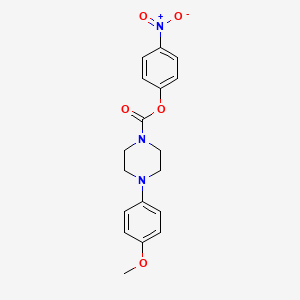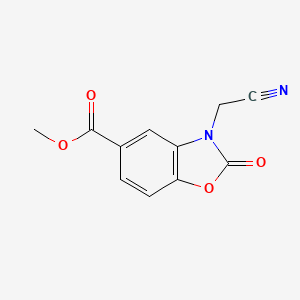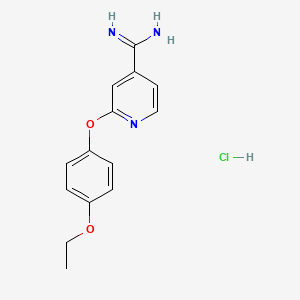![molecular formula C10H16BrClNO3P B1421409 Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride CAS No. 1000400-92-9](/img/structure/B1421409.png)
Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride
Descripción general
Descripción
Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride (DBPMH) is an organophosphonate compound that has been used in scientific research for a variety of applications. It is a derivative of the parent compound ethyl phosphonate, and can be synthesized by the reaction of 5-bromopyridine with ethyl phosphonate in the presence of a base. DBPMH is a useful reagent for a number of biochemical and physiological studies due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Purine Derivatives : Diethyl [(oxiranylmethoxy)methyl]phosphonate is used in base-catalyzed reactions with purine bases like adenine, resulting in various purine derivatives. These compounds are significant for forming cyclic phosphonates and in developing potential pharmaceutical agents (Krečmerová, Masojídková, & Holý, 2004).
Antitumor Properties : Diethyl[(aryl)methyl]phosphonate moieties are synthesized for their potential antitumor properties. They inhibit the growth of various human cancer cell lines, showing promise as a base for developing new cancer treatments (Makarov et al., 2016).
Herbicidal Activity : Certain derivatives of diethyl phosphonate exhibit potent herbicidal activity against various plants. This makes them potential candidates for developing new herbicides (Xiao, Li, & Shi, 2008).
Synthesis of α-Thymidine Phosphonates : Derivatives of diethyl phosphonate have been synthesized for biological applications, including their potential use in treating tuberculosis (Ivanov et al., 2013).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Diethyl phosphonate derivatives show high efficiency as corrosion inhibitors for mild steel in acidic environments, useful in industrial applications (Gupta et al., 2017).
Material Synthesis and Characterization
Crystal Structure Analysis : Research includes the synthesis and characterization of diethyl phosphonate derivatives to understand their molecular structures and properties (Barbati, Siri, Tordo, & Reboul, 1997).
Synthesis of Isoxazolidine Derivatives : Diethyl phosphonate compounds are synthesized for their potential cytotoxic effects against cancer cells, contributing to the development of new chemotherapeutic agents (Piotrowska, Cieślak, Królewska, & Wróblewski, 2011).
Optical and Electronic Properties : Studies on diethyl phosphonate derivatives focus on their optical, electronic, and luminescent properties, contributing to material science and electronic applications (Montalti, Wadhwa, Kim, Kipp, & Schmehl, 2000).
Theoretical and Spectroscopic Studies : Investigations include theoretical calculations and experimental spectroscopy to understand the chemical and physical properties of diethyl phosphonate compounds. These studies aid in drug development and material science (Yadav, Kumar, Kumar, Brahmachari, & Misra, 2020).
Antimicrobial and Antiviral Evaluation
- Biological Evaluation : Synthesis and testing of diethyl phosphonate derivatives for potential biological activities such as antimicrobial and antiviral effects. This includes evaluating their effectiveness against various pathogens and viruses (Romeo et al., 2014).
Propiedades
IUPAC Name |
5-bromo-2-(diethoxyphosphorylmethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrNO3P.ClH/c1-3-14-16(13,15-4-2)8-10-6-5-9(11)7-12-10;/h5-7H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMLQTYSAQOFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=NC=C(C=C1)Br)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride | |
CAS RN |
1000400-92-9 | |
| Record name | Phosphonic acid, P-[(5-bromo-2-pyridinyl)methyl]-, diethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000400-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



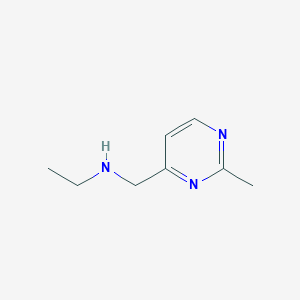

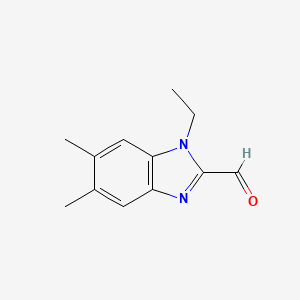
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)
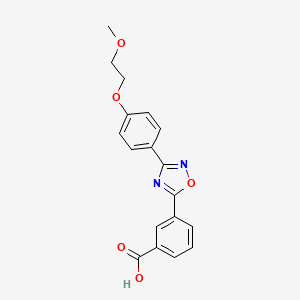
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)
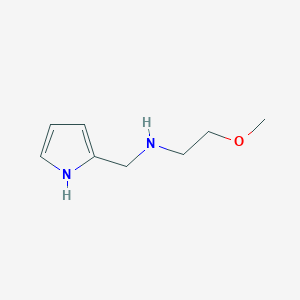
![N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1421337.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)
